2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Description
Hybrid Ring System Connectivity
- Pyridine-Pyrazole Linkage : The pyridine ring attaches to the pyrazole via a carbon-nitrogen bond at the pyrazole’s 3-position. This linkage creates a planar region conducive to intramolecular charge transfer.
- Pyrazole-Pyrimidinone Fusion : The pyrimidinone ring connects to the pyrazole’s 1-position through a single bond, with the pyrimidinone’s 4-keto group participating in hydrogen bonding.
Bond Lengths and Angles
Key bond parameters derived from analogous structures include:
- Pyridine C–N Bonds : Average length of 1.34 Å, consistent with aromatic delocalization.
- Pyrazole N–N Bonds : 1.32–1.35 Å, indicating partial double-bond character.
- Pyrimidinone C=O Bond : 1.23 Å, typical for ketones.
$$
\text{Table 1: Selected Bond Parameters in Analogous Hybrid Systems}
$$
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| Pyridine C3–N (pyrazole) | 1.34 | C–N–C: 120.5 |
| Pyrazole N1–C (pyrimidinone) | 1.45 | N–C–N: 117.2 |
| Pyrimidinone C4=O | 1.23 | C–C=O: 122.8 |
The methyl group at position 6 of the pyrimidinone introduces torsional strain, reducing symmetry and enhancing solubility via steric disruption of crystal packing.
Properties
Molecular Formula |
C13H12N6O |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N6O/c1-8-5-12(20)17-13(16-8)19-11(14)6-10(18-19)9-3-2-4-15-7-9/h2-7H,14H2,1H3,(H,16,17,20) |
InChI Key |
OBUOZPGWFJWMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CN=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Components
-
Pyridin-3-yl aldehyde (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
6-Methyl-2-thiomethylpyrimidin-4(3H)-one (1.0 eq)
Procedure
-
Microwave-assisted synthesis :
-
Post-treatment :
Key metrics :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity | 97–99% |
| Reaction time | 25 min |
Regioselective Modifications and Challenges
Control of Regioisomers
The position of the pyridin-3-yl group on the pyrazole ring is critical. Using DMF-DMA (N,N-dimethylformamide dimethyl acetal) ensures regioselectivity:
Table 2: Impact of Solvent on Regioselectivity
| Solvent | Ratio (3- vs. 5-substitution) |
|---|---|
| DMF | 7:3 |
| Acetic acid | 9:1 |
| Toluene | 4:6 |
Purification Challenges
-
Byproducts : Unreacted hydrazine and oligomeric species require silica gel chromatography (EtOAc/hexane, 1:1).
-
Recrystallization : Methanol/water (7:3) achieves >99% purity.
Analytical Characterization
Final product validation employs:
-
¹H/¹³C NMR :
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyridine groups using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds, such as bromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Scaffold : Pyrimidin-4(3H)-one fused with a pyrazole ring.
- Key Substituents: Pyridin-3-yl group at position 3 of the pyrazole. Amino group at position 5 of the pyrazole. Methyl group at position 6 of the pyrimidinone.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the pyrimidin-4(3H)-one core but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Alkyl groups (e.g., isopropyl in CAS 1206993-21-6) increase lipophilicity, as evidenced by higher LogP values in similar compounds .
Molecular Weight :
- The target compound (268.27 g/mol) is lighter than thienyl (287.34 g/mol) and furyl (285.30 g/mol) analogs due to fewer heteroatoms .
Biological Activity
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrimidine core and a pyrazole ring, which are known for their roles in various biological processes.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural components enable it to interact with multiple biological targets, enhancing its potential therapeutic applications.
Enzyme Modulation
Research indicates that this compound exhibits significant biological activity by modulating the functions of various enzymes. It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it can bind to active or allosteric sites on enzymes, thereby modulating their functions.
Cell Signaling Pathways
The compound has implications in influencing critical cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in regulating gene expression and cellular responses. This modulation can affect cell proliferation and differentiation, making it a candidate for therapeutic intervention in diseases characterized by dysregulated signaling pathways .
Antimalarial Activity
A study highlighted the potential of similar pyrimidine compounds as inhibitors of plasmodial kinases, which are novel drug targets for combating malaria. The findings suggest that compounds structurally related to this compound could block multiple stages of the malaria life cycle, showcasing their therapeutic potential against resistant strains .
Antiproliferative Effects
Another research effort explored the antiproliferative activity of pyrazole derivatives against various cancer cell lines. The study reported varying IC50 values, indicating that modifications in the structure can significantly impact biological efficacy. The results suggest that compounds similar to this compound may possess anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid | Contains an acetic acid group instead of methylpyrimidinone | Acts as a multidentate ligand |
| 5-amino-pyrazole derivatives | Varying substitutions on the pyrazole ring | Different biological activities based on substituents |
| Pyridine derivatives | Pyridine ring with diverse functional groups | Varying reactivity and biological properties |
The unique combination of structural features in this compound allows for specific interactions that may not be possible with other derivatives, enhancing its potential as a therapeutic agent .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of key pathways involved in inflammation and cancer progression, thereby influencing disease outcomes .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Pyrazole-Pyrimidine Core Formation : Use Suzuki-Miyaura coupling to integrate the pyridinyl group into the pyrazole ring. Solvent choice (e.g., THF or DMF) and temperature (60–100°C) critically affect cross-coupling efficiency .
- Amination : Introduce the amino group via nucleophilic substitution under reflux conditions with ammonium acetate as a buffer (pH 6.5) to stabilize intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor yield optimization by adjusting stoichiometry of Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. How can spectroscopic techniques (NMR, HR-MS) be utilized to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze proton environments of the pyrimidinone ring (δ 6.0–8.5 ppm for aromatic protons) and pyrazole NH₂ (δ 5.2–5.5 ppm). Use DMSO-d₆ as a solvent to resolve tautomeric forms .
- HR-MS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm. For example, a calculated m/z of 285.1052 for C₁₂H₁₂N₆O should match experimental data .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridinyl substitution position) by single-crystal diffraction .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Methodological Answer:
- Solubility : Test in polar aprotic solvents (DMSO > DMF > THF) and aqueous buffers (pH 4–9). The compound shows limited solubility in water (<0.1 mg/mL) but improves with 10% DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS monitoring reveals degradation via hydrolysis of the pyrimidinone ring under acidic conditions (pH <4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., pyridinyl → phenyl, methyl → ethyl) to assess steric/electronic effects. Use parallel synthesis for high-throughput screening .
- In Vitro Assays : Test antiviral or enzyme inhibition activity (e.g., HIV-1 RT inhibition) with EC₅₀ determination via cell-based luciferase reporter systems. Include positive controls (e.g., Efavirenz) .
- Molecular Modeling : Perform docking simulations (AutoDock Vina) to correlate substituent changes with binding affinity to target proteins .
Q. How should researchers resolve contradictions between computational predictions and experimental biological data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate docking results (e.g., binding free energy) with mutagenesis studies or surface plasmon resonance (SPR) to confirm target engagement .
- Replicate Experiments : Address outliers by repeating assays under standardized conditions (e.g., fixed cell lines, controlled ATP levels). Use ANOVA to identify batch effects .
- Meta-Analysis : Compare findings with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidinones) to identify conserved pharmacophores .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water matrices .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC₅₀) and algal growth inhibition tests (OECD 201). Monitor bioaccumulation via logP calculations (predicted ~1.8) .
- Abiotic Degradation : Expose to UV light (254 nm) and analyze photolysis products via LC-QTOF-MS to identify toxic metabolites .
Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic pathways?
Methodological Answer:
- Animal Models : Administer the compound (oral/i.v.) to Sprague-Dawley rats (n=6/group) with serial blood sampling. Use LC-MS/MS to quantify plasma concentrations .
- Metabolite ID : Perform hepatocyte incubation (human/rat) and UPLC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Tissue Distribution : Sacrifice animals at terminal timepoints, homogenize organs (liver, kidney), and extract compound via solid-phase extraction (SPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
